Ethyl 4-amino-6-[4-(diethylsulfamoyl)benzamido]quinoline-3-carboxylate
Description
Ethyl 4-amino-6-[4-(diethylsulfamoyl)benzamido]quinoline-3-carboxylate is a quinoline derivative characterized by:
- Position 4: An amino group (–NH₂).
- Position 6: A benzamido substituent with a diethylsulfamoyl (–SO₂N(C₂H₅)₂) moiety.
- Position 3: An ethyl ester (–COOEt).
However, detailed pharmacological data are absent in the provided evidence.
Properties
IUPAC Name |
ethyl 4-amino-6-[[4-(diethylsulfamoyl)benzoyl]amino]quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O5S/c1-4-27(5-2)33(30,31)17-10-7-15(8-11-17)22(28)26-16-9-12-20-18(13-16)21(24)19(14-25-20)23(29)32-6-3/h7-14H,4-6H2,1-3H3,(H2,24,25)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXPGIIJFACCSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC3=C(C(=CN=C3C=C2)C(=O)OCC)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-amino-6-[4-(diethylsulfamoyl)benzamido]quinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.
Attachment of the Sulfonylbenzoyl Moiety: The sulfonylbenzoyl moiety can be attached via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with a halogenated benzoyl compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-6-[4-(diethylsulfamoyl)benzamido]quinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .
Scientific Research Applications
Ethyl 4-amino-6-[4-(diethylsulfamoyl)benzamido]quinoline-3-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Ethyl 4-amino-6-[4-(diethylsulfamoyl)benzamido]quinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
Substituent Variations at Position 6
The 6-position substituent significantly influences physicochemical and biological properties. Key analogs include:
Key Observations :
- The target compound’s diethylsulfamoyl group (–SO₂N(C₂H₅)₂) offers hydrogen-bonding capacity, critical for binding to enzyme active sites (e.g., carbonic anhydrase) .
- Trifluoromethyl analogs (e.g., ) prioritize lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility.
- Bulky substituents (e.g., 4-chlorobenzylamino in ) could limit binding to sterically sensitive targets.
Physicochemical Properties
- Solubility : The diethylsulfamoyl group’s polarity may improve aqueous solubility compared to –CF₃ analogs but reduce it relative to –COOH or –OH derivatives .
- Melting Points: Data for the target compound are lacking, but analogs like ethyl 4-amino-6-(trifluoromethyl)quinoline-3-carboxylate exhibit solid-state stability, with melting points likely above 100°C based on similar structures .
Biological Activity
Ethyl 4-amino-6-[4-(diethylsulfamoyl)benzamido]quinoline-3-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to a class of compounds known as quinoline derivatives. Its structure includes a quinoline core substituted with an amino group and a sulfamoyl benzamide moiety, which may contribute to its biological properties.
Antimicrobial Activity
Research has indicated that quinoline derivatives exhibit significant antimicrobial properties. A study demonstrated that similar compounds possess activity against various bacterial strains, suggesting that this compound may also show efficacy in this regard. The mechanism often involves interference with bacterial DNA synthesis or protein function.
Anticancer Potential
Quinoline derivatives have been investigated for their anticancer properties. For instance, studies on related compounds have shown that they can inhibit tumor cell proliferation and induce apoptosis in cancer cell lines. The presence of the sulfamoyl group may enhance the compound's ability to target specific cancer pathways, potentially making it a candidate for further development in cancer therapy.
Enzyme Inhibition
The compound has been noted for its potential as an inhibitor of specific enzymes involved in metabolic pathways. For example, quinoline derivatives have been reported to inhibit PI3 kinase activity, which is crucial in cancer cell signaling pathways. This inhibition could lead to decreased cell survival and proliferation in tumors.
Case Studies
- Antimicrobial Efficacy : A series of tests performed on derivatives similar to this compound showed promising results against Gram-positive and Gram-negative bacteria. These studies utilized both in vitro and in vivo models to assess the efficacy and mechanism of action.
- Anticancer Activity : In vitro assays demonstrated that compounds with similar structures could significantly reduce the viability of various cancer cell lines, including breast and lung cancers. The observed IC50 values were within a range indicating moderate potency, warranting further investigation into structure-activity relationships.
Data Tables
| Activity Type | Tested Compound | IC50/ED50 Values | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | This compound | Varies by strain | Inhibition of DNA synthesis |
| Anticancer | Quinoline derivatives (related structures) | 10 µM (average) | Induction of apoptosis |
| Enzyme Inhibition | Quinoline derivatives | Varies | Inhibition of PI3 kinase |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
